Hexadecyl (4-chloroanilino)(oxo)acetate
Description
Hexadecyl (4-chloroanilino)(oxo)acetate is an ester derivative featuring a 4-chloroanilino group linked to an oxoacetate backbone, with a hexadecyl (C16) alkyl chain. This structure confers unique physicochemical properties, including high lipophilicity (logP ≈ 4–5, estimated) due to the long hydrocarbon chain, which enhances membrane permeability but reduces aqueous solubility. The 4-chloroanilino moiety is a known pharmacophore in anticancer agents, as seen in related compounds .
Properties
CAS No. |
87967-17-7 |
|---|---|
Molecular Formula |
C24H38ClNO3 |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
hexadecyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C24H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-24(28)23(27)26-22-18-16-21(25)17-19-22/h16-19H,2-15,20H2,1H3,(H,26,27) |
InChI Key |
OYEIPXMGGJFXST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl (4-chloroanilino)(oxo)acetate typically involves the esterification of hexadecanol with 4-chloroaniline and oxoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl (4-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Hexadecyl (4-chloroanilino)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Hexadecyl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
Key Observations :
- The hexadecyl chain in the target compound increases molecular weight and logP by ~50% compared to ethyl ester analogs, suggesting prolonged half-life but poor solubility .
- The 4-chloroanilino group is conserved in bioactive compounds (e.g., quinoline derivative 6c with IC50 = 3.42 µM against MCF-7 cells) .
- Nitro or oxo substitutions modulate electronic properties, affecting reactivity and target binding .
Crystallographic and Solid-State Properties
- Ethyl 2-(4-chloroanilino)acetate crystallizes in a triclinic system (space group P1) with distinct hydrogen-bonding networks . The hexadecyl analog likely adopts less ordered packing due to the flexible C16 chain, impacting dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
